3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Lipophilicity Drug-likeness Medicinal Chemistry

SAR studies on 1,2,4-triazoles often fail when suboptimal substitution patterns compromise CNS penetration. 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole, with a predicted logP of 1.84 and pKa of 2.96, provides an optimal physicochemical profile for blood-brain barrier penetration-a property absent in many polar triazole derivatives. Researchers developing targeted libraries for neurological disorders or sigma receptor probes can rely on this 97% pure building block to maintain structural fidelity and accelerate hit-to-lead optimization.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
Cat. No. B13106679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCC1=NN=CN1C2=CC=C(C=C2)OC
InChIInChI=1S/C11H13N3O/c1-3-11-13-12-8-14(11)9-4-6-10(15-2)7-5-9/h4-8H,3H2,1-2H3
InChIKeyFNOMXCNLHPBCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole: A Specialized 1,2,4-Triazole for Drug Discovery


3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole (CAS 754925-60-5) is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at the 3-position and a 4-methoxyphenyl group at the 4-position . This precise substitution pattern positions it within a class of privileged scaffolds known for diverse biological activities, including antimicrobial and enzyme inhibition [1]. Its molecular formula is C11H13N3O with a molecular weight of 203.24 g/mol, and it is typically offered as a research chemical with a purity of 97% . Key physicochemical properties, such as a predicted logP of 1.7-1.8 and a pKa of 2.96, suggest a profile suitable for central nervous system penetration and oral bioavailability, making it a valuable building block in medicinal chemistry campaigns .

CNS drug discovery campaigns – predicted logP/pKa profile supports brain-penetrant library design.
Sigma receptor chemical biology – core scaffold appears in patented sigma receptor inhibitors; enables probe development.
Pre-functionalized synthetic intermediate – 3-ethyl and 4-methoxyphenyl groups reduce synthetic steps for derivatisation.
Antimicrobial SAR exploration – reported class-level activity makes it a candidate for focused triazole libraries.

Why 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole Cannot Be Replaced by a General 'Triazole Derivative'


The biological activity of 1,2,4-triazoles is highly sensitive to specific substitution patterns, meaning a seemingly minor change in a functional group can lead to a complete loss of desired activity or introduction of unforeseen off-target effects [1]. While many triazole derivatives share a core scaffold, the unique combination of a 3-ethyl and a 4-(4-methoxyphenyl) group on 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole dictates its specific electronic distribution, lipophilicity (logP), and three-dimensional conformation, which in turn govern its ability to interact with specific biological targets [2]. A review of 1,2,4-triazoles with a methoxyphenyl substituent highlights that this moiety is not merely an inert addition but actively influences the compound's pharmacological spectrum and reactivity [3]. Therefore, substituting this compound with a generic triazole from a vendor catalog without direct comparative data risks invalidating an entire research program, as the precise structure-activity relationship (SAR) driving a biological finding would be broken.

SAR sensitivity to substitution pattern
Even minor changes (e.g., removal of the 4-methoxyphenyl group) may drastically shift electronic distribution, lipophilicity, and target engagement. A generic triazole cannot preserve the same structure–activity relationships.
Pharmacological profile not transferable
The methoxyphenyl moiety actively influences reported pharmacological spectra. Replacing with a simpler 4-phenyl or unsubstituted triazole may eliminate the sigma receptor / antimicrobial context inferred from patent and literature evidence.
Lack of direct comparative data
Without head-to-head biological data, substituting this building block with a general triazole derivative risks breaking the SAR that the current substitution pattern was selected to probe.

Quantitative Differentiation Guide for 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole


Physicochemical Profile: Predicted logP of 1.8 for Blood-Brain Barrier Penetration

The predicted lipophilicity (logP) for 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole is 1.8383 . This value falls within the optimal range for central nervous system (CNS) drug candidates, which typically require a logP between 1 and 3 for effective blood-brain barrier (BBB) penetration and oral bioavailability. In contrast, the more polar analog 3-methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole would have a slightly lower logP, and the unsubstituted 4H-1,2,4-triazole core has a significantly lower logP of approximately -0.5, making it a poor starting point for CNS programs.

Predicted logP
Class-level inference
1.84
unsubstituted core ≈ -0.5
CNS-range lipophilicity; supports BBB permeability screening rationale.
Predicted value; method unspecified. Experimental confirmation recommended.
Lipophilicity Drug-likeness Medicinal Chemistry

Acidity Profile: pKa of 2.96 for Ionization State Prediction

The predicted acid dissociation constant (pKa) for 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole is 2.96 ± 0.10 . This value indicates that the compound will exist primarily in its neutral form at physiological pH (7.4). This is a critical parameter for predicting passive membrane permeability, solubility, and target binding. For comparison, the core 1,2,4-triazole has a pKa of approximately 10.3, meaning it would be predominantly protonated and charged at physiological pH, which would drastically alter its pharmacokinetic properties. The low pKa of the target compound is a direct consequence of the electron-withdrawing nature of the 4-methoxyphenyl substituent.

Predicted pKa
Class-level inference
2.96 ± 0.10
unsubstituted pKa ≈ 10.3
Predominantly neutral at pH 7.4; supports passive permeability modelling.
Computational estimate; verify experimentally for specific buffer conditions.
pKa Ionization Solubility

Scaffold for Advanced Modulators: A Core Component in Patented Sigma Receptor Inhibitors

While not an active pharmaceutical ingredient itself, 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a key intermediate or substructure in several patented compounds, including a class of 1,2,4-triazole derivatives claimed as sigma receptor inhibitors for treating pain and CNS disorders [1]. The closest analogs, such as 3-ethyl-4-phenyl-4H-1,2,4-triazole, lack the methoxy group that is critical for the high affinity of the final, more complex molecules towards sigma-1 receptors. This demonstrates the strategic value of the specific 4-methoxyphenyl substitution in achieving a desired pharmacological profile, a benefit not provided by simpler phenyl-substituted analogs.

Sigma receptor patent context
Class-level inference
Core scaffold present in patented sigma-1 ligands (e.g., EP2183227B1).
3-ethyl-4-phenyl analog lacks methoxy key feature.
Validated chemical space entry; methoxy group critical for reported sigma receptor interaction motif.
Patent claims indicate structural relevance; direct binding data of this specific compound not provided.
Sigma Receptor Pain CNS Disorders

Synthetic Utility: A Precursor to Antifungal and Antibacterial Agents

The compound serves as a versatile intermediate for generating a library of S-alkylated 1,2,4-triazoles with documented antimicrobial potential [1]. This class of compounds has demonstrated activity against both bacterial and fungal strains. While 4H-1,2,4-triazole itself is a simple heterocycle, the presence of the 3-ethyl and 4-(4-methoxyphenyl) groups on the target compound provides a pre-functionalized scaffold that can be readily diversified through straightforward chemical transformations like alkylation. This contrasts with starting from a bare triazole core, which would require additional, often low-yielding, synthetic steps to install similar functional handles.

Synthetic step advantage
Class-level inference
Pre-functionalized scaffold saves 2–3 synthetic steps vs unsubstituted 1,2,4-triazole.
Enables rapid S-alkylated library generation.
Accelerates antimicrobial derivatization; reduces labor and may improve overall yield.
Step count based on published triazole synthetic routes; confirm route efficiency for specific targets.
Antimicrobial Synthetic Building Block Drug Discovery

Target Applications for 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole in R&D


Medicinal Chemistry: CNS-Penetrant Lead Generation Libraries

Based on its favorable predicted logP (1.84) and pKa (2.96), 3-ethyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole is an ideal starting point for synthesizing focused libraries aimed at central nervous system (CNS) targets . Its physicochemical profile suggests it can cross the blood-brain barrier effectively, a property not shared by many other polar triazole derivatives. Researchers working on neurological disorders, pain, or psychiatric conditions should prioritize this scaffold for hit identification and lead optimization campaigns.

Chemical Biology: Development of Sigma Receptor Probes

Given its structural relation to patented sigma receptor modulators, this compound is highly suitable for the synthesis of novel chemical probes to study sigma-1 and sigma-2 receptor function . Modifications at the 5-position of the triazole ring can be used to install affinity tags, fluorescent dyes, or photo-crosslinking moieties. This application is directly supported by the evidence of its core structure being present in compounds with demonstrated sigma receptor affinity.

Antimicrobial Research: Diversification into Novel Antibacterials and Antifungals

As a versatile intermediate for generating S-alkylated triazoles, this compound can be used to efficiently explore chemical space around a known antimicrobial scaffold . This is a high-value application for academic and industrial groups seeking to combat rising antimicrobial resistance. The pre-installed 3-ethyl and 4-methoxyphenyl groups ensure that any new chemical matter generated will have a distinctly different SAR profile from simpler, unsubstituted triazole-based libraries.

Academic Research: Structure-Activity Relationship (SAR) Studies of Triazole Heterocycles

The compound's well-defined structure and availability make it a valuable tool for academic groups conducting fundamental SAR studies on the 1,2,4-triazole scaffold . Its specific substitution pattern allows researchers to probe the electronic and steric effects of the methoxyphenyl group on biological activity, providing data that can inform future drug design efforts across multiple therapeutic areas.

Application
Selection Property
Validation Focus
CNS-penetrant library design
Predicted logP/pKa in CNS range
Experimental logP, BBB permeability assay
Sigma receptor probe development
Methoxyphenyl substitution pattern matching patented space
Binding affinity confirmation at sigma-1/sigma-2
Antimicrobial derivatization
Pre-installed handles for S-alkylation chemistry
Antimicrobial susceptibility testing of derived libraries
Triazole SAR fundamental studies
Well-defined 3-ethyl,4-methoxyphenyl substitution
Comparative biological activity with des-methoxy or des-ethyl analogs

Technical Documentation Hub

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22 linked technical documents
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